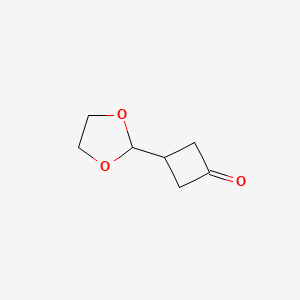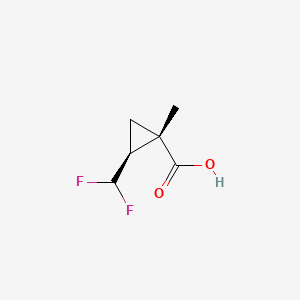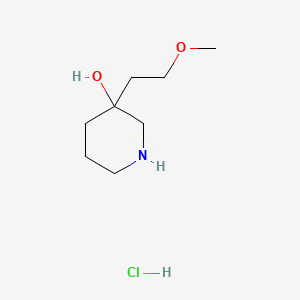
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
化学反応の分析
Types of Reactions
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other piperidine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound is known to interact with neurotransmitter receptors and enzymes .
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, used as a starting material for many derivatives.
2-(2-Methoxyethyl)piperidine: A closely related compound with similar chemical properties.
3-Hydroxy-2-(2-methoxyethyl)piperidine: Another derivative with a hydroxyl group at the third position.
Uniqueness
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and hydroxyl group at the third position make it a valuable compound for various research applications .
特性
CAS番号 |
2913278-21-2 |
|---|---|
分子式 |
C8H18ClNO2 |
分子量 |
195.69 g/mol |
IUPAC名 |
3-(2-methoxyethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H |
InChIキー |
BFNFBILDOGRCKM-UHFFFAOYSA-N |
正規SMILES |
COCCC1(CCCNC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


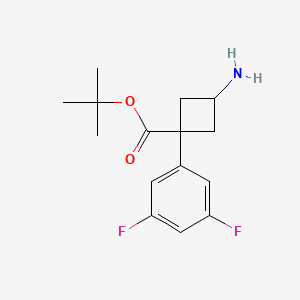
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
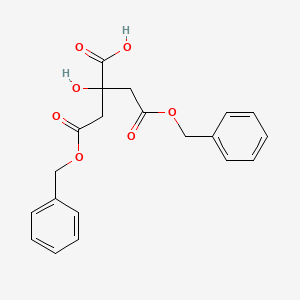
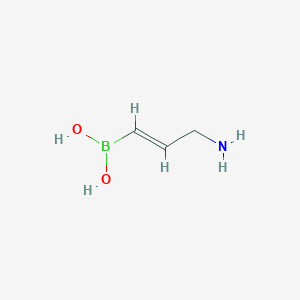
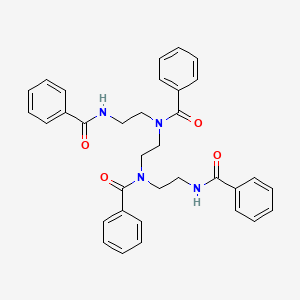
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
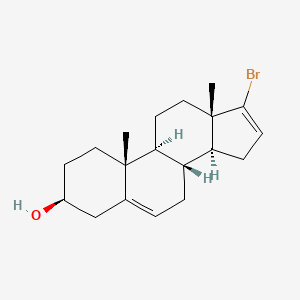
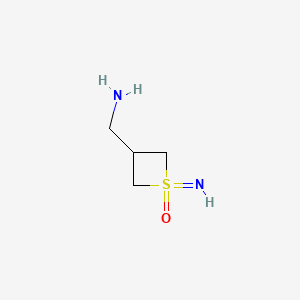
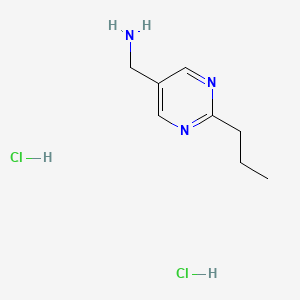
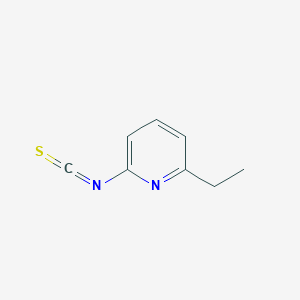
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
